6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide
6-Acetonyl-N-methyl-dihydrodecarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetonyl-N-methyl-dihydrodecarine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, notably Zanthoxylum riedelianum and Zanthoxylum lemairei. This document provides a comprehensive technical overview of its known biological activities, physicochemical properties, and the experimental methodologies used for its study. The compound has demonstrated significant mosquito larvicidal effects and has been identified as a multi-target inhibitor, showing activity against monoamine oxidase A (MAO-A), cholinesterases, and β-amyloid (Aβ1-42) aggregation. This guide is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
6-Acetonyl-N-methyl-dihydrodecarine is a yellow, powdered substance. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1253740-09-8 | [1][2][3] |
| Molecular Formula | C23H21NO5 | [1][2] |
| Molecular Weight | 391.42 g/mol | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Predicted Boiling Point | 620.6 ± 55.0 °C | |
| Predicted Density | 1.322 ± 0.06 g/cm3 | |
| Predicted pKa | 9.40 ± 0.40 |
Biological Activities and Quantitative Data
Mosquito Larvicidal Activity
6-Acetonyl-N-methyl-dihydrodecarine has shown potent larvicidal activity against the malaria vector Anopheles gambiae.
| Concentration (mg/L) | Mortality Rate (%) | Reference |
| 250 | 98.3 | |
| 500 | 100 |
Enzyme and Protein Aggregation Inhibition
This alkaloid has been identified as a multi-target inhibitor with potential relevance to neurodegenerative diseases. While the specific IC50 values for 6-Acetonyl-N-methyl-dihydrodecarine are not detailed in the available literature, the primary research indicates the following activities:
| Target | Activity | Note | Reference |
| Monoamine Oxidase A (MAO-A) | Inhibitory activity in the micromolar (µM) range. | The precise IC50 value is not specified in available abstracts. | |
| Monoamine Oxidase B (MAO-B) | Inactive. | IC50 > 100 µM. | |
| Cholinesterases (AChE & BChE) | Inhibitory activity observed. | The specific IC50 values are not detailed in available abstracts. | |
| Aβ1-42 Aggregation | Inhibitory activity observed. | The specific IC50 value is not detailed in available abstracts. |
Experimental Protocols
Isolation and Purification of 6-Acetonyl-N-methyl-dihydrodecarine
The following is a representative protocol for the isolation of 6-Acetonyl-N-methyl-dihydrodecarine from Zanthoxylum species, based on described methodologies.
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Extraction: The dried and powdered root bark of the Zanthoxylum species is subjected to extraction with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH).
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Fractionation: The resulting crude extract is fractionated using flash chromatography over a silica gel column, with a solvent gradient of increasing polarity (e.g., CH2Cl2/MeOH).
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Purification: Fractions containing the target compound are further purified by repeated column chromatography on silica gel, often with a different solvent system (e.g., hexane-ethyl acetate), followed by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield the pure alkaloid.
Mosquito Larvicidal Bioassay
The following protocol is based on the World Health Organization (WHO) standard guidelines for larvicide testing.
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Test Organism: Late third or early fourth instar larvae of Anopheles gambiae.
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Preparation of Test Solutions: A stock solution of 6-Acetonyl-N-methyl-dihydrodecarine is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to obtain the desired test concentrations (e.g., 250 mg/L and 500 mg/L). The final concentration of the solvent in the test medium should not exceed a non-lethal level (typically <1%).
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Bioassay Procedure:
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20-25 larvae are placed in beakers or cups containing a specific volume (e.g., 100 mL) of the test solution.
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Four replicates are set up for each concentration.
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A control group containing the solvent at the same concentration used in the test solutions is run concurrently.
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The larvae are held at a constant temperature (e.g., 25-28°C).
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Mortality Assessment: The number of dead larvae is counted after 24 hours of exposure. Larvae are considered dead if they are motionless and do not respond to gentle prodding.
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Data Analysis: The percentage mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula if necessary.
Monoamine Oxidase (MAO) Inhibition Assay
A discontinuous fluorometric method is employed to determine the inhibitory activity against human recombinant MAO-A and MAO-B.
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Assay Components: The reaction mixture contains the MAO enzyme (A or B isoform), the test compound at various concentrations, and a suitable buffer.
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Pre-incubation: The enzyme and inhibitor are pre-incubated together to allow for binding.
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Reaction Initiation: The reaction is initiated by the addition of a non-fluorescent substrate, such as kynuramine.
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Enzymatic Reaction: MAO catalyzes the oxidative deamination of kynuramine to the fluorescent product, 4-hydroxyquinoline.
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Reaction Termination: The reaction is stopped after a specific incubation period by adding a strong base (e.g., NaOH).
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Fluorescence Measurement: The fluorescence of the product is measured using a microplate reader at appropriate excitation and emission wavelengths.
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Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.
Cholinesterase (AChE and BChE) Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is determined using a colorimetric method based on Ellman's reagent.
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Assay Principle: The cholinesterase enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
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Assay Procedure:
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The test compound is pre-incubated with the respective cholinesterase enzyme in a buffer solution.
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The substrate is added to start the reaction.
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The absorbance is measured over time using a microplate reader.
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Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to a control, and the IC50 value is determined.
Aβ1-42 Aggregation Inhibition Assay
The effect of the compound on the aggregation of the Aβ1-42 peptide is assessed using a Thioflavin T (ThT) fluorescence assay.
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Assay Principle: Thioflavin T is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, the fluorescence intensity of ThT increases significantly.
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Assay Procedure:
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A solution of monomeric Aβ1-42 peptide is incubated in a suitable buffer, either alone (control) or in the presence of various concentrations of 6-Acetonyl-N-methyl-dihydrodecarine.
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The mixture is incubated at 37°C with shaking to promote aggregation.
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At specific time points, aliquots are taken, and ThT is added.
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Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
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Data Analysis: The percentage of inhibition of aggregation is calculated based on the reduction in ThT fluorescence in the presence of the compound compared to the control. The IC50 value can be determined from the dose-response curve.
Conclusion
6-Acetonyl-N-methyl-dihydrodecarine is a promising natural product with a range of biological activities. Its potent larvicidal effects suggest potential applications in vector control. Furthermore, its ability to inhibit MAO-A, cholinesterases, and Aβ1-42 aggregation indicates a potential therapeutic role in neurodegenerative disorders, warranting further investigation into its mechanism of action and in vivo efficacy. The lack of reported chemical synthesis procedures highlights the current reliance on its isolation from natural sources. This technical guide provides a foundational resource for researchers interested in exploring the pharmacological potential of this alkaloid.
